5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a methoxybenzamide group
Mechanism of Action
Furan derivatives
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Compounds containing a furan ring have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Indole derivatives
The indole group is a two-ring structure, composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, similar to furan derivatives .
Benzamide derivatives
Benzamides are a class of compounds containing a benzene ring attached to an amide group. Some benzamide derivatives have shown significant antipsychotic activity and are used in the treatment of schizophrenia .
Pharmacokinetics
Without specific studies on this compound, it’s challenging to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Factors such as its molecular size, polarity, solubility, and stability could influence its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline under controlled conditions to form the intermediate. This intermediate is further reacted with 5-chloro-2-methoxybenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the furan moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the furan moiety.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- **5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide
- **this compound derivatives
- **Furan-2-carbonyl chloride derivatives
- **Tetrahydroquinoline derivatives
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its furan ring, tetrahydroquinoline moiety, and methoxybenzamide group collectively contribute to its distinct properties and applications .
Properties
IUPAC Name |
5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-19-9-6-15(23)13-17(19)21(26)24-16-7-8-18-14(12-16)4-2-10-25(18)22(27)20-5-3-11-29-20/h3,5-9,11-13H,2,4,10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABIVCQMSDBKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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